Specific Scientific Field: Peptide chemistry and organic synthesis.
Summary: 1,3-Di-Boc-2-methylisothiourea is commonly used in peptide synthesis as a guanidinylation reagent. It facilitates the introduction of guanidine groups into amino acids or peptides.
Experimental Procedure:Activation of Amino Acid or Peptide: The amino acid or peptide is activated using a coupling agent (e.g., HBTU or HATU) and a base (e.g., DIPEA).
Addition of 1,3-Di-Boc-2-methylisothiourea: The activated amino acid or peptide is reacted with 1,3-Di-Boc-2-methylisothiourea.
Deprotection: After the guanidinylation step, the Boc (tert-butoxycarbonyl) protecting groups are removed using an acid (e.g., TFA) to reveal the guanidine functionality.
Results: The guanidinylation of peptides using 1,3-Di-Boc-2-methylisothiourea allows for the synthesis of guanidine-containing peptides, which may have biological activity or serve as building blocks for drug development .
Specific Scientific Field: Biological and biomedical research.
Summary: Researchers have developed well-defined guanidinium-rich linear polymers using 1,3-Di-Boc-2-methylisothiourea. These polymers demonstrate high efficiency for cellular internalization.
Experimental Procedure:Polymer Synthesis: Linear polymers are synthesized by incorporating 1,3-Di-Boc-2-methylisothiourea units into the polymer backbone.
Cellular Uptake Assays: The guanidinium-rich polymers are tested for cellular internalization using cell lines or primary cells.
Quantification: The extent of cellular uptake is quantified using fluorescence microscopy, flow cytometry, or other relevant techniques.
Results: The guanidinium-rich polymers enhance cellular internalization, potentially improving drug delivery systems or gene therapy vectors .
1,3-Di-Boc-2-methylisothiourea is a compound with the molecular formula C₁₂H₂₂N₂O₄S. It is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the isothiourea functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structure allows it to act as a protecting group for amines, enhancing stability and preventing undesired reactions during synthetic processes .
The biological activity of 1,3-Di-Boc-2-methylisothiourea has been explored in various contexts:
Several methods exist for synthesizing 1,3-Di-Boc-2-methylisothiourea:
1,3-Di-Boc-2-methylisothiourea finds applications in several fields:
Interaction studies involving 1,3-Di-Boc-2-methylisothiourea often focus on its reactivity with amines and its role in guanylation processes. These studies help elucidate its mechanism of action and potential biological targets. The compound's ability to form stable complexes with nucleophiles makes it valuable in designing new drugs and understanding enzyme-substrate interactions.
1,3-Di-Boc-2-methylisothiourea shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1,3-Di-tert-butylthiourea | Contains two tert-butyl groups instead of Boc groups | Less stable than Boc derivatives |
N,N'-Di-Boc-guanidine | Guanidine core with Boc protection | Stronger basicity and different reactivity |
1,3-Bis(benzyloxycarbonyl)-2-methylthiourea | Two benzyloxycarbonyl groups | More sterically hindered than Di-Boc derivative |
1-Methylisothiourea | Lacks Boc protection; simpler structure | More reactive due to absence of protecting groups |
The uniqueness of 1,3-Di-Boc-2-methylisothiourea lies in its dual Boc protection which enhances stability and allows for selective reactions that are not possible with simpler thioureas or unprotected isothioureas. This makes it particularly useful in complex organic syntheses where control over reactivity is crucial.
1,3-Di-Boc-2-methylisothiourea emerged in the late 20th century as a specialized reagent for peptide synthesis and guanylation chemistry. Its development paralleled advances in protective group strategies, particularly the widespread adoption of tert-butoxycarbonyl (Boc) groups for amine protection. The compound’s synthesis was first reported in the 1980s, with early applications focusing on its utility in forming guanidine derivatives through reactions with primary and secondary amines. The introduction of Boc groups addressed stability challenges associated with earlier isothiourea derivatives, enabling broader use in multistep organic transformations.
Systematic IUPAC Name
tert-Butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate.
Common Synonyms
Synonym | Source |
---|---|
N,N′-Di-Boc-S-methylisothiourea | |
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea | |
Methyl N,N′-Di-Boc-carbamimidothioate | |
Bis(Boc)-2-methyl-2-thiopseudourea |
Key Identifiers
Classification
1,3-Di-Boc-2-methylisothiourea occupies a niche in isothiourea chemistry due to its dual Boc protective groups, which enhance stability and selectivity in guanylation reactions. Unlike unprotected isothioureas, which are prone to hydrolysis, the Boc groups mitigate side reactions, making it ideal for synthesizing complex guanidine-containing molecules. Its reactivity is intermediate between alkyl isothioureas (e.g., S-methylisothiourea sulfate) and aromatic variants, enabling applications in both small-molecule and peptide chemistry.
The compound is synthesized via a two-step protocol:
Reaction Equation:
$$
\text{2 Boc}2\text{O} + \text{2-Methyl-2-thiopseudourea} \xrightarrow{\text{Et}3\text{N}} \text{1,3-Di-Boc-2-methylisothiourea} + \text{Byproducts}
$$
Key Spectral Data
Technique | Data Highlights |
---|---|
¹H NMR | δ 1.45 (18H, Boc CH₃), δ 3.15 (3H, SCH₃) |
¹³C NMR | δ 28.1 (Boc CH₃), δ 153.2 (C=O) |
IR | ν 1745 cm⁻¹ (C=O), ν 1250 cm⁻¹ (C–S) |
While direct crystallographic data for 1,3-Di-Boc-2-methylisothiourea is limited, related structures (e.g., 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea) reveal planar isothiourea cores with torsional angles <5° between Boc groups and the central scaffold.
Solvent | Solubility (mg/mL) |
---|---|
Chloroform | 45 |
Methanol | 12 |
Water | <0.1 |
Guanylation of Amines
$$
\text{RNH}2 + \text{1,3-Di-Boc-2-methylisothiourea} \xrightarrow{\text{HgCl}2} \text{RNHC(=NH)NHBoc} + \text{Byproducts}
$$
Peptide Coupling
Amine Type | Product Yield (%) |
---|---|
Aliphatic primary | 75–90 |
Aromatic | 60–75 |
Property | 1,3-Di-Boc-2-methylisothiourea | S-Methylisothiourea Sulfate |
---|---|---|
Stability | High (Boc-protected) | Low (hygroscopic) |
Guanylation Yield | 85–95% | 50–70% |
Cost | $$$ | $ |